2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile
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Overview
Description
2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is a heterocyclic compound that features a naphthyridine core linked to a benzonitrile moiety through a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile typically involves multicomponent reactions. One common method includes the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine. This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation to form the naphthyridine core .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding naphthyridine N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthyridine derivatives.
Scientific Research Applications
2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in chemistry and medicine.
Biological Activity
2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is a heterocyclic compound characterized by its unique structural features, which include a naphthyridine core and a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The molecular formula of this compound is C20H13N5, with a molecular weight of 323.3 g/mol. Its IUPAC name reflects its complex structure, which is pivotal for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H13N5 |
Molecular Weight | 323.3 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C20H13N5/c21-13-14-4-1-2-5-16(14)18-12-19(24-15-7-10-22-11-8-15)17-6-3-9-23-20(17)25-18/h1-12H,(H,22,23,24,25) |
Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Research indicates that it could exhibit antimicrobial and anticancer properties by inhibiting key proteins in these processes.
Biological Activity Data
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, it was effective against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : It has been reported as a potential inhibitor of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 5 µM. The study also elucidated the mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 10 µg/mL for S. aureus and 15 µg/mL for E. coli, indicating its potential as a therapeutic agent against bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
Gemifloxacin | Naphthyridine antibiotic | Antibacterial |
Imatinib | Tyrosine kinase inhibitor | Anticancer |
Compound X (Hypothetical) | Naphthyridine derivative | Antimicrobial |
Properties
Molecular Formula |
C20H13N5 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[4-(pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C20H13N5/c21-13-14-4-1-2-5-16(14)18-12-19(24-15-7-10-22-11-8-15)17-6-3-9-23-20(17)25-18/h1-12H,(H,22,23,24,25) |
InChI Key |
LIPNRLZLMUGLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
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